BenchChemオンラインストアへようこそ!

Methyl 2-{[4-(7-methoxy-4-oxochromen-3-yloxy)phenyl]carbonylamino}benzoate

Medicinal Chemistry MCT1 Inhibition Structural Biology

Methyl 2-{[4-(7-methoxy-4-oxochromen-3-yloxy)phenyl]carbonylamino}benzoate (CAS 951956-60-8) is a fully synthetic small molecule that embeds a 4-oxo-4H-chromen-3-yl ether linked to a methyl anthranilate via a benzamide spacer. The compound belongs to a broader class of chromone derivatives claimed in patent literature to exhibit anti-cancer and chemosensitization properties.

Molecular Formula C25H19NO7
Molecular Weight 445.427
CAS No. 951956-60-8
Cat. No. B2984437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-{[4-(7-methoxy-4-oxochromen-3-yloxy)phenyl]carbonylamino}benzoate
CAS951956-60-8
Molecular FormulaC25H19NO7
Molecular Weight445.427
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4C(=O)OC
InChIInChI=1S/C25H19NO7/c1-30-17-11-12-19-21(13-17)32-14-22(23(19)27)33-16-9-7-15(8-10-16)24(28)26-20-6-4-3-5-18(20)25(29)31-2/h3-14H,1-2H3,(H,26,28)
InChIKeyAJCCBSCIKJECBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-{[4-(7-methoxy-4-oxochromen-3-yloxy)phenyl]carbonylamino}benzoate (CAS 951956-60-8): A Chromone-Derived Anticancer Probe Compound


Methyl 2-{[4-(7-methoxy-4-oxochromen-3-yloxy)phenyl]carbonylamino}benzoate (CAS 951956-60-8) is a fully synthetic small molecule that embeds a 4-oxo-4H-chromen-3-yl ether linked to a methyl anthranilate via a benzamide spacer. The compound belongs to a broader class of chromone derivatives claimed in patent literature to exhibit anti-cancer and chemosensitization properties [1]. Its structural framework is related to carboxycoumarin monocarboxylate transporter (MCT) inhibitors, placing it at the intersection of tumor metabolism and apoptosis-sensitization research.

Why Methyl 2-{[4-(7-methoxy-4-oxochromen-3-yloxy)phenyl]carbonylamino}benzoate Cannot Be Simply Replaced by In-Class Chromone Analogs


Chromone-based bioactive compounds are exquisitely sensitive to substitution pattern, linker identity, and ester/acid functionality. Within the MCT1-targeting carboxycoumarin series, replacement of the 3-carboxylic acid with a methyl benzoate amide (as in the target compound) alters hydrogen-bond donor/acceptor capacity, logP, and metabolic stability [1][2]. The 7-methoxy group on the chromone core, combined with the anthranilate ester tail, produces a pharmacophore geometry that is absent in close analogs such as ethyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate (CAS 637750-55-1) or 7ACC2 (CAS 1472624-85-3). Generic substitution without head-to-head equivalence data therefore risks loss of target engagement, altered selectivity, or unanticipated off-target effects.

Quantitative Differentiation Evidence for Methyl 2-{[4-(7-methoxy-4-oxochromen-3-yloxy)phenyl]carbonylamino}benzoate


Structural Differentiation from the Clinically Profiled MCT1 Inhibitor 7ACC2

7ACC2 (CAS 1472624-85-3) is a carboxycoumarin with a 7-benzyl(methyl)amino substituent and a free 3-carboxylic acid; it inhibits MCT1-mediated lactate uptake with an IC50 of ~10 nM in SiHa cells [1][2]. The target compound replaces the 7-amino group with a 7-methoxy group and converts the 3-carboxylic acid to a 3-(4-benzamido)methyl benzoate ester. In the generic chromone patent series, methoxy → amino substitution at the 7-position and carboxylic acid → ester/amide derivatization both modulate anti-cancer potency and chemosensitization activity, but quantitative IC50 shifts are not publicly disclosed for this specific compound [3].

Medicinal Chemistry MCT1 Inhibition Structural Biology

Differentiation from Closest Ester Analog: Ethyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate (CAS 637750-55-1)

Ethyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate (MW 340.33) is a direct ether-linked ester with no amide functionality . The target compound (MW 445.43) introduces an anthranilate amide bridge between the chromone ether phenyl and the terminal methyl ester, adding both a hydrogen-bond donor (amide N-H) and an aromatic ring that can participate in pi-stacking. In the generic chromone patent, amide-linked analogs demonstrated differential chemosensitization compared to simple ester-linked analogs, though compound-specific quantitative data are not provided [1].

Medicinal Chemistry SAR Drug Design

Anticancer and Chemosensitization Activity: Class-Level Evidence from Chromone Patent Series

The patent family to which the target compound belongs claims that compounds of Formula (I) (which encompass the 7-methoxy-4-oxochromen-3-yloxy benzamido benzoate scaffold) possess anti-cancer properties and/or activity as chemosensitizers [1]. The mechanism involves antagonism of anti-apoptotic Bcl-2 proteins, analogous to the lead compound HA 14-1, thereby lowering the apoptotic threshold of cancer cells and potentiating conventional chemotherapy. No compound-specific IC50 or combination index is publicly disclosed for CAS 951956-60-8.

Cancer Biology Chemosensitization Apoptosis

Recommended Application Scenarios for Methyl 2-{[4-(7-methoxy-4-oxochromen-3-yloxy)phenyl]carbonylamino}benzoate (CAS 951956-60-8) Based on Available Evidence


Medicinal Chemistry Hit-to-Lead Optimization for MCT1-Targeted Cancer Therapeutics

Given its structural relationship to the potent MCT1 inhibitor 7ACC2 (IC50 ~10 nM) but with a distinct 7-methoxy/anthranilate ester scaffold, this compound can serve as a chemical probe to explore MCT1 SAR beyond carboxycoumarins. Researchers comparing it head-to-head against 7ACC2 can assess whether the ester-amide modification improves metabolic stability or oral bioavailability while retaining target potency [1][2].

Bcl-2 Antagonism and Chemosensitization Screening

The compound falls within the generic Formula (I) of US Patent US20100197686, which claims anti-cancer and chemosensitization properties through Bcl-2 protein antagonism. It is suited for screening in apoptosis-resistance reversal assays, particularly in combination with standard chemotherapeutics such as etoposide or doxorubicin, using the patent-specified assay frameworks [3].

Chemical Biology Studies of Mitochondrial Pyruvate Transport Modulation

The carboxycoumarin class, including 7ACC2, has demonstrated dual inhibition of MCT1 and mitochondrial pyruvate transport, leading to radiosensitizing effects [2]. This compound, as a structurally modified analog, can be used in comparative studies to deconvolute the structural determinants of mitochondrial pyruvate carrier (MPC) inhibition versus plasma membrane MCT1 inhibition.

Quote Request

Request a Quote for Methyl 2-{[4-(7-methoxy-4-oxochromen-3-yloxy)phenyl]carbonylamino}benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.